molecular formula C24H34O4 B1593574 6-表甲基地屈孕酮醋酸酯 CAS No. 2242-65-1

6-表甲基地屈孕酮醋酸酯

货号: B1593574
CAS 编号: 2242-65-1
分子量: 386.5 g/mol
InChI 键: PSGAAPLEWMOORI-BMHIUQAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Epimedroxyprogesterone acetate is a useful research compound. Its molecular formula is C24H34O4 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Epimedroxyprogesterone acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119085. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Epimedroxyprogesterone acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Epimedroxyprogesterone acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Contraceptive Applications

6-EPI-MPA has been studied as a potential contraceptive agent. Similar to MPA, it acts by inhibiting ovulation and altering the endometrial lining to prevent implantation. The pharmacokinetic properties of 6-EPI-MPA are being investigated to determine optimal dosing regimens and efficacy compared to traditional MPA formulations.

Table 1: Comparison of Contraceptive Efficacy

CompoundMechanism of ActionAdministration RouteEfficacy Rate (%)
Medroxyprogesterone Acetate (MPA)Inhibits ovulation; alters endometriumInjectable~94-99
6-Epimedroxyprogesterone Acetate (6-EPI-MPA)Similar to MPA; under investigationInjectableTBD

Hormonal Therapy

Research indicates that 6-EPI-MPA may have applications in hormonal therapy for conditions such as endometriosis and menstrual disorders. Its progestogenic activity can help regulate menstrual cycles and alleviate symptoms associated with hormonal imbalances.

Cancer Treatment Research

Recent studies have explored the anti-cancer properties of MPA, which may extend to its epimer, 6-EPI-MPA. MPA has demonstrated anti-metastatic and anti-angiogenic effects in hormone receptor-negative breast cancer models, suggesting that 6-EPI-MPA could also play a role in cancer therapeutics.

Effects on Reproductive Health

Studies have also focused on the impact of MPA on reproductive health, particularly concerning oocyte quality and embryo development during assisted reproductive techniques. Investigations into how 6-EPI-MPA affects oocytes and embryos in patients with endometriosis could provide insights into its role in fertility treatments .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of 6-EPI-MPA is crucial for determining its clinical utility. Research has shown that drug interactions can significantly alter the metabolism of MPA; similar studies are needed for 6-EPI-MPA to assess its safety profile when co-administered with other medications .

Table 2: Pharmacokinetic Considerations

Interaction PartnerEffect on Clearance (%)Clinical Implication
Efavirenz+24.7Increased risk of subtherapeutic levels
Rifampicin + Isoniazid+52.4Potential need for adjusted dosing
Lopinavir/Ritonavir-28.7May enhance systemic exposure

Conclusion and Future Directions

The applications of 6-epimedroxyprogesterone acetate are still under exploration, but preliminary findings suggest significant potential in contraceptive methods, hormonal therapies, cancer treatment, and reproductive health management. Continued research is necessary to fully elucidate its efficacy, safety profile, and optimal clinical uses.

Future studies should focus on:

  • Comparative efficacy trials against established progestins.
  • Long-term safety assessments.
  • Detailed pharmacokinetic modeling to inform dosing guidelines.

作用机制

Target of Action

6-Epimedroxyprogesterone acetate is a derivative of progesterone . Its primary targets are progesterone receptors in the body. These receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

6-Epimedroxyprogesterone acetate, like other progestins, binds to progesterone receptors. This binding results in a conformational change in the receptor, leading to the activation or deactivation of gene transcription . The changes in gene transcription can lead to various physiological effects, depending on the target cells and tissues .

Biochemical Pathways

As a progestin, it is likely to be involved in pathways related to the menstrual cycle, pregnancy, and possibly bone density .

Pharmacokinetics

It is known that the pharmacokinetics of medroxyprogesterone acetate were determined in 20 postmenopausal women following a single-dose administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Epimedroxyprogesterone acetate.

Result of Action

The molecular and cellular effects of 6-Epimedroxyprogesterone acetate are likely to be similar to those of other progestins. These can include changes in the endometrium that prepare it for possible implantation of a fertilized egg, suppression of ovulation, and changes in cervical mucus to make it less hospitable to sperm . Some progestins, including medroxyprogesterone acetate, have been associated with loss of bone mineral density .

Action Environment

The action, efficacy, and stability of 6-Epimedroxyprogesterone acetate can be influenced by various environmental factors. These can include the presence of other hormones, the overall hormonal balance in the body, and individual factors such as age, health status, and genetic factors . .

生物活性

6-Epimedroxyprogesterone acetate (6-EPI-MPA) is a synthetic progestin derived from medroxyprogesterone acetate (MPA), which is widely used in various therapeutic applications. This article delves into the biological activity of 6-EPI-MPA, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Pharmacodynamics

6-EPI-MPA exhibits several biological activities that are crucial for its therapeutic efficacy. The compound primarily acts as a progestin, influencing reproductive functions and hormonal regulation. Its pharmacological profile includes:

  • Gonadotropin Inhibition : Similar to MPA, 6-EPI-MPA inhibits the secretion of pituitary gonadotropins (LH and FSH), thereby preventing follicular maturation and ovulation .
  • Endometrial Transformation : It transforms a proliferative endometrium into a secretory endometrium, which is essential in hormone replacement therapy for postmenopausal women .
  • Apoptosis Induction : 6-EPI-MPA can induce apoptosis in certain cancer cell lines through p53-dependent pathways, suggesting potential applications in oncology .

The mechanism by which 6-EPI-MPA exerts its effects involves several key interactions:

  • Progesterone Receptor Agonism : It binds to progesterone receptors, activating downstream signaling pathways that mediate its effects on the endometrium and other target tissues .
  • Estrogen Receptor Modulation : 6-EPI-MPA also influences estrogen receptor activity, which is critical in regulating various physiological processes including menstrual cycle regulation and endometrial health .
  • GABA-A Receptor Inhibition : The compound has been noted to inhibit GABA-A receptors, which may contribute to its effects on mood and behavior .

Clinical Applications

6-EPI-MPA has several clinical applications, particularly in reproductive health and hormonal therapies:

  • Contraception : It is used as a contraceptive agent due to its ability to prevent ovulation and alter the endometrial lining.
  • Hormone Replacement Therapy : In postmenopausal women, it is often combined with estrogen to prevent endometrial hyperplasia, thereby reducing the risk of endometrial cancer .
  • Management of Paraphilic Disorders : Recent case studies have highlighted its use in managing paraphilic disorders by reducing sexual urges in patients with exhibitionist and pedophilic tendencies .

Case Study 1: Treatment of Exhibitionism

A recent report described a patient with exhibitionistic urges who was treated with intramuscular MPA. The patient showed significant improvement in controlling his urges after receiving 300 mg monthly injections. No adverse effects were reported during treatment, indicating that 6-EPI-MPA can be effective in managing such conditions when other treatments fail .

Case Study 2: Paraphilic Disorder Management

Another case involved a patient with pedophilic thoughts who also received MPA injections. Within two days of treatment, the patient reported a marked decrease in intrusive thoughts and suicidal ideation. This suggests that 6-EPI-MPA may play a role in stabilizing mood and reducing harmful impulses in vulnerable populations .

Research Findings

Recent studies have provided insights into the broader implications of 6-EPI-MPA usage:

  • Bone Density Effects : Long-term use of MPA has been associated with decreased bone density, raising concerns about osteoporosis risk among users. This highlights the importance of monitoring bone health in patients receiving prolonged treatment .
  • Cancer Risk Assessment : A multicenter case-control study evaluated the association between depot MPA use and epithelial ovarian cancer risk. The findings suggested that while there may be protective effects against certain cancers, further research is necessary to clarify these relationships .

属性

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGAAPLEWMOORI-BMHIUQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242-65-1
Record name 6-Epimedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-119085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6β)-17-(acetyloxy)-6-methyl-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-EPIMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/275N4RXX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Epimedroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
6-Epimedroxyprogesterone acetate
Reactant of Route 3
Reactant of Route 3
6-Epimedroxyprogesterone acetate
Reactant of Route 4
Reactant of Route 4
6-Epimedroxyprogesterone acetate
Reactant of Route 5
Reactant of Route 5
6-Epimedroxyprogesterone acetate
Reactant of Route 6
6-Epimedroxyprogesterone acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。